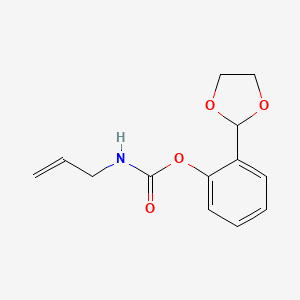
2-(1,3-Dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate is an organic compound that features a dioxolane ring attached to a phenyl group and a prop-2-en-1-ylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate typically involves the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . The reaction is catalyzed by acids such as toluenesulfonic acid in refluxing toluene, which allows for the continuous removal of water from the reaction mixture . The carbamate group can be introduced through the reaction of the corresponding alcohol with isocyanates under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The dioxolane ring can act as a protecting group, preventing unwanted reactions during chemical transformations . The carbamate moiety can interact with biological targets, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring structure.
1,3-Dioxane: Contains a six-membered ring with two oxygen atoms, similar to the dioxolane ring.
Ethylene Carbonate: A cyclic carbonate with structural similarities to the dioxolane ring.
Uniqueness
2-(1,3-Dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate is unique due to the presence of both the dioxolane ring and the carbamate group, which confer distinct chemical and biological properties
Properties
CAS No. |
61405-71-8 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
[2-(1,3-dioxolan-2-yl)phenyl] N-prop-2-enylcarbamate |
InChI |
InChI=1S/C13H15NO4/c1-2-7-14-13(15)18-11-6-4-3-5-10(11)12-16-8-9-17-12/h2-6,12H,1,7-9H2,(H,14,15) |
InChI Key |
SWRDRMWUNUDXCG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)OC1=CC=CC=C1C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















